Ethyl Biscoumacetate-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Biscoumacetate-d8 is a deuterated derivative of Ethyl Biscoumacetate, a coumarin-based anticoagulant drug. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The molecular formula of this compound is C22H8D8O8, and it is primarily used in scientific research due to its stable isotope labeling.
Preparation Methods
The synthesis of Ethyl Biscoumacetate-d8 involves the incorporation of deuterium into the Ethyl Biscoumacetate molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Ethyl Biscoumacetate can also lead to the incorporation of deuterium atoms into the final product.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuterium exchange reactions and the use of deuterated starting materials.
Chemical Reactions Analysis
Ethyl Biscoumacetate-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can occur at the aromatic rings or the ester group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl Biscoumacetate-d8 has a wide range of scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic studies.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions due to its deuterium labeling.
Medicine: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: this compound is used in the development of new anticoagulant drugs and other therapeutic agents.
Mechanism of Action
Ethyl Biscoumacetate-d8 exerts its effects by inhibiting the synthesis of Vitamin K-dependent clotting factors. These clotting factors, including Factors II (prothrombin), VII, IX, and X, are essential for the blood coagulation cascade. This compound interferes with the recycling of Vitamin K by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This inhibition leads to a decrease in the active form of Vitamin K, impairing the carboxylation of clotting factors and resulting in prolonged bleeding times and decreased blood clot formation .
Comparison with Similar Compounds
Ethyl Biscoumacetate-d8 is similar to other coumarin-based anticoagulants, such as Warfarin and Dicoumarol. its deuterium labeling makes it unique and valuable for specific research applications. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. Similar compounds include:
Warfarin: A widely used anticoagulant with a similar mechanism of action.
Dicoumarol: Another coumarin-based anticoagulant with similar properties.
Ethyl Biscoumacetate: The non-deuterated form of this compound.
This compound stands out due to its stable isotope labeling, making it a valuable tool in scientific research.
Properties
CAS No. |
1329834-88-9 |
---|---|
Molecular Formula |
C22H16O8 |
Molecular Weight |
416.411 |
IUPAC Name |
ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
JCLHQFUTFHUXNN-UWAUJQNOSA-N |
SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
Synonyms |
4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid-d8 Ethyl Ester; 3,3’-(Carboxymethylene)bis(4-hydroxycoumarin-d4) Ethyl Ester; BOEA-d8; Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid-d8 Ethyl Ester; NSC 363 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.